
Ethyl 2,3-dimethyl-2-nonenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dimethyl-2-nonenoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from nonenoic acid and is characterized by its branched structure
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-nonenoate can be synthesized through esterification reactions involving nonenoic acid and ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product. The process involves the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the pure ester.
化学反应分析
Types of Reactions
Ethyl 2,3-dimethyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
科学研究应用
Ethyl 2,3-dimethyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2,3-dimethyl-2-nonenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The compound’s branched structure may influence its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- Ethyl 2-methyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-nonenoate
- Methyl 3-hydroxy-2-methylene-8-nonenoate
Uniqueness
Ethyl 2,3-dimethyl-2-nonenoate is unique due to its specific branching and the position of the double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
属性
CAS 编号 |
52075-11-3 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
ethyl (E)-2,3-dimethylnon-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-7-8-9-10-11(3)12(4)13(14)15-6-2/h5-10H2,1-4H3/b12-11+ |
InChI 键 |
CNCNQZHKLDLKTF-VAWYXSNFSA-N |
手性 SMILES |
CCCCCC/C(=C(\C)/C(=O)OCC)/C |
规范 SMILES |
CCCCCCC(=C(C)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
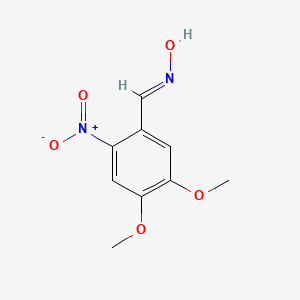
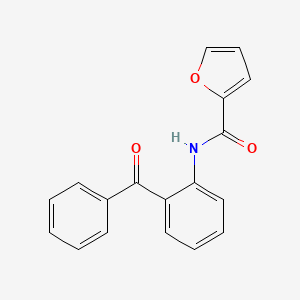

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
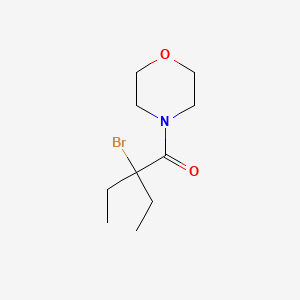
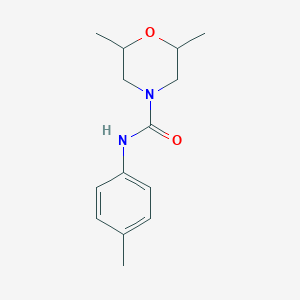
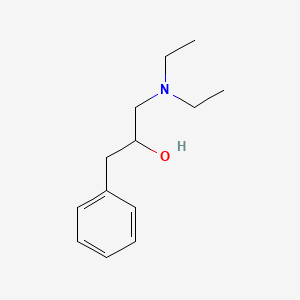


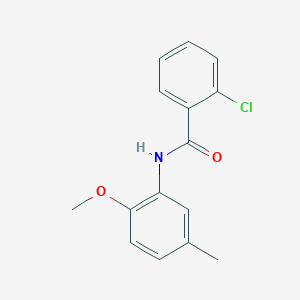
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
